N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide
Description
Properties
CAS No. |
15059-09-3 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)12-6-13-10(15)8-4-2-3-5-9(8)11(13)16/h2-5H,6H2,1H3,(H,12,14) |
InChI Key |
OCEWJOCKPJHLHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide typically involves the reaction of phthalic anhydride with glycine methyl ester in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product . The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Methanol or ethanol
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: N-[(1,3-dioxoisoindol-2-yl)methyl]amine
Substitution: this compound derivatives with various substituents
Scientific Research Applications
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide is a phthalimide compound with diverse biological activities and potential therapeutic applications. It is known to interact with molecular targets like enzymes and receptors, possibly inhibiting certain enzymes by binding to their active sites, which can alter cellular signaling pathways. Preliminary studies indicate that this compound may possess anti-inflammatory and anticancer properties because of its structural characteristics.
Potential applications
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide has potential applications in various fields. Interaction studies have indicated that N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide may modulate the activity of specific enzymes and receptors. For instance, it has been reported to inhibit monoamine oxidase activity, which could influence neurotransmitter levels in the brain. These interactions are critical for understanding its pharmacological profile and therapeutic potential.
Similar Compounds
Several compounds share structural similarities with N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide.
Other Related Compounds
Other related compounds and their applications include:
- 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid: This compound is an intermediate in the synthesis of molecules .
- N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide: This compound is an anti-inflammatory agent .
- Cyclic amides: These compounds inhibit tumor necrosis factor and can be used to combat cachexia, endotoxic shock, and retrovirus replication .
- N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide: This compound is investigated for potential therapeutic effects against various diseases due to its enzymatic inhibition properties.
- N-Allyl-2-(1,3-dioxoisoindolin-2-yl)acetamide: The specific applications of this compound are not detailed in the search results .
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide: This compound has a wide range of applications in scientific research, including medicinal chemistry, organic synthesis, and material science. It is explored as a pharmacophore in drug design and serves as a building block for synthesizing more complex molecules and developing novel materials.
Anti-inflammatory applications
N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide is an example of an anti-inflammatory compound . Such compounds are relevant in treating conditions such as septic shock, sepsis, endotoxic shock, hemodynamic shock, sepsis syndrome, and post-ischemic reperfusion injury .
Histone deacetylase inhibitors
Mechanism of Action
The mechanism of action of N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of protein kinases and other signaling molecules, which can lead to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide with analogous derivatives, focusing on structural variations, physicochemical properties, and reported bioactivities.
2-(1,3-Dioxoisoindol-2-yl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide
- Molecular Formula : C₂₂H₂₄N₃O₅S
- Key Features : Incorporates a dipropylsulfamoyl group on the phenyl ring.
- The bulky dipropyl substituents may sterically hinder interactions with enzymes or receptors compared to the parent compound.
N-(1,3-Dioxoisoindol-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- Molecular Formula : C₁₉H₁₄N₄O₄
- Key Features: Linked to a quinazolinone moiety, a nitrogen-rich heterocycle.
- Demonstrated antioxidant activity in molecular docking studies, with binding affinities to human oxidoreductases attributed to the quinazolinone’s π-π stacking capability .
N-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
- Molecular Formula : C₁₂H₇N₅O₄
- Key Features : Contains a 1,2,5-oxadiazole (furazan) ring .
- Impact: The oxadiazole ring increases thermal stability and rigidity due to its aromatic character. May exhibit enhanced bioavailability in medicinal chemistry applications, as oxadiazoles are known for membrane permeability .
N-Allyl-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Molecular Formula : C₁₃H₁₂N₂O₃
- Key Features : Substituted with an allyl group on the acetamide nitrogen.
- Impact: The allyl group introduces unsaturation, enabling further functionalization (e.g., Michael additions).
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylacetamide
- Molecular Formula : C₁₂H₁₂N₂O₃
- Key Features : Ethyl group on the acetamide nitrogen.
- Impact :
Comparative Analysis Table
Biological Activity
N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide is a compound belonging to the class of phthalimides, known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural motif that contributes to its biological activity. The compound contains a dioxoisoindole moiety, which is linked to an acetamide group. This structure allows for interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can alter cellular signaling pathways, leading to various physiological effects. Preliminary studies indicate that the compound may exhibit:
- Anti-inflammatory properties : By inhibiting enzymes involved in inflammatory processes.
- Anticancer effects : Potentially through modulation of signaling pathways associated with cell proliferation and survival.
Biological Activity Data Table
Case Studies and Research Findings
- Inhibition of Monoamine Oxidase B (MAO-B) :
- Anticancer Activity :
- Anti-inflammatory Effects :
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and can penetrate the blood-brain barrier (BBB), making it a promising candidate for central nervous system-targeted therapies . Toxicological assessments indicate low cytotoxicity towards human cells at therapeutic concentrations, suggesting a favorable safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
